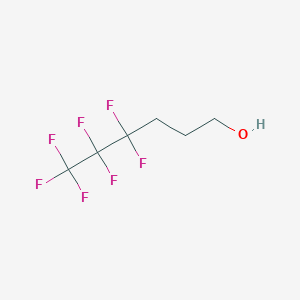

4,4,5,5,6,6,6-Heptafluorohexan-1-ol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,4,5,5,6,6,6-heptafluorohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F7O/c7-4(8,2-1-3-14)5(9,10)6(11,12)13/h14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACKBPFJJWRSAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(F)(F)F)(F)F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379269 | |

| Record name | 3-(Perfluoropropyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679-02-7 | |

| Record name | 3-(Perfluoropropyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 679-02-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,4,5,5,6,6,6-Heptafluorohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. Within the diverse toolkit of fluorinated building blocks, partially fluorinated alcohols such as 4,4,5,5,6,6,6-Heptafluorohexan-1-ol represent a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this intriguing molecule, offering insights for its effective utilization in research and development.

Molecular Identity and Core Properties

This compound, a primary alcohol bearing a heptafluorinated tail, possesses a unique combination of polar and nonpolar characteristics. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇F₇O | [1][2] |

| Molecular Weight | 228.11 g/mol | [1][2] |

| CAS Number | 679-02-7 | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Synonyms | 3-(Perfluoropropyl)propan-1-ol, 1H,1H,2H,2H,3H,3H-Perfluorohexan-1-ol | [1][4] |

Thermal and Physical Characteristics

The thermal and physical properties of this compound are crucial for its handling, purification, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Boiling Point | 140 °C | [2] |

| Melting Point | No experimental data available. The compound is a liquid at room temperature. | |

| Density | 1.396 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | >110°C | [3] |

The relatively high boiling point compared to non-fluorinated hexanols is a characteristic feature of fluorinated alcohols, attributable to increased molecular weight and strong intermolecular interactions.

Solubility Profile

The solubility of a compound is a critical determinant of its utility in various experimental and formulation contexts. This compound exhibits a distinct solubility profile.

It is sparingly soluble in water but demonstrates good miscibility with a range of organic solvents, including dimethyl sulfoxide (DMSO) and ethanol[5]. This amphiphilic character, arising from its polar hydroxyl head and a lipophilic fluorinated tail, is a key feature for its application in medicinal chemistry.

Experimental Protocol for Solubility Determination:

A reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Caption: Workflow for determining the equilibrium solubility of this compound.

Acidity and Reactivity

The acidity of the hydroxyl proton is a key parameter influencing the reactivity of this compound in chemical synthesis.

| Property | Value | Source(s) |

| pKa | 14.79 ± 0.10 (Predicted) | [3] |

The predicted pKa is similar to that of simple primary alcohols, suggesting that the inductive effect of the distant heptafluoropropyl group on the acidity of the hydroxyl proton is minimal. This allows for its participation in standard alcohol reactions such as esterification, etherification, and oxidation under typical conditions.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a comprehensive set of publicly available spectra is limited, the expected spectral features can be predicted based on its structure.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the alkyl chain. The protons closest to the hydroxyl group (at C1) will be the most deshielded. The protons at C2 and C3 will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms on C4.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the hydroxyl group (C1) will appear in the typical range for alcohols (around 60 ppm). The carbons bearing fluorine atoms (C4, C5, and C6) will exhibit characteristic splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show three distinct signals for the three different fluorine environments (-CF₂-, -CF₂-, and -CF₃). The chemical shifts and coupling constants will provide detailed information about the electronic environment of the fluorine atoms.

5.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. Strong C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

5.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ at m/z 228 would be expected, although it may be of low intensity. The fragmentation pattern would likely involve the loss of water (m/z 210) and cleavage of the C-C bonds, leading to characteristic fluorinated fragments.

Role in Drug Discovery and Development

Fluorinated building blocks are invaluable in medicinal chemistry for their ability to modulate key drug properties. While specific examples of drug candidates containing the this compound moiety are not widely reported in publicly available literature, its structural features make it a promising scaffold for several applications:

-

Lipophilicity Modification: The heptafluoropropyl group can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

-

Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, which can increase the half-life of a drug.

-

Conformational Control: The bulky and rigid nature of the fluorinated chain can be used to control the conformation of a molecule, potentially leading to improved binding affinity and selectivity for its target.

-

Building Block for Synthesis: As a primary alcohol, it serves as a versatile starting material for the introduction of the heptafluorohexyl group into more complex molecules through various chemical transformations.

The workflow for incorporating such a building block into a drug discovery program is outlined below.

Caption: General workflow for utilizing this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable fluorinated building block with a unique set of physicochemical properties. Its combination of a reactive hydroxyl group and a stable, lipophilic fluorinated tail makes it an attractive tool for medicinal chemists seeking to fine-tune the properties of drug candidates. While its direct incorporation into marketed drugs is not yet prominent, the principles of fluorine chemistry suggest its potential for future applications in the development of novel therapeutics. A thorough understanding of its properties, as outlined in this guide, is the first step towards unlocking its full potential in the laboratory and beyond.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 679-02-7 [m.chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 5,5,6,6,6-Pentafluorohexan-1-ol | 58556-45-9 | Benchchem [benchchem.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

"4,4,5,5,6,6,6-Heptafluorohexan-1-ol synthesis and purification methods"

An In-depth Technical Guide for the Synthesis and Purification of 4,4,5,5,6,6,6-Heptafluorohexan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 679-02-7) is a partially fluorinated alcohol increasingly recognized for its utility as a versatile building block in medicinal chemistry, materials science, and specialty polymer development.[1][2] Its unique physicochemical properties, imparted by the heptafluoropropyl moiety, can enhance molecular stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the principal synthetic routes and purification methodologies for this compound, grounded in established chemical principles and field-proven techniques. We delve into the causality behind experimental choices, offering detailed, step-by-step protocols and troubleshooting insights to empower researchers in its effective preparation and isolation.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and specific laboratory capabilities. The most prevalent and practical methods involve either the construction of the carbon skeleton followed by functional group manipulation or the direct elaboration from a fluorinated precursor. We will explore two primary, robust strategies: the reduction of a carboxylic acid precursor and synthesis via a Grignard reaction.

Synthesis via Reduction of 4,4,5,5,6,6,6-Heptafluorohexanoic Acid

This is a reliable and straightforward laboratory-scale method that proceeds in two conceptual stages: synthesis of the parent carboxylic acid and its subsequent reduction to the primary alcohol.

Causality and Mechanism: The parent acid, 4,4,5,5,6,6,6-heptafluorohexanoic acid, serves as a stable and accessible precursor.[3][4] The core of this method lies in the powerful reduction of the carboxylic acid functional group to a primary alcohol. Strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are required for this transformation as they can readily reduce the highly stabilized carboxyl group. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ onto the carbonyl carbon of the acid, ultimately replacing the carbonyl oxygen and the hydroxyl group with hydrogen atoms after an acidic workup.

Experimental Protocol: Reduction of 4,4,5,5,6,6,6-Heptafluorohexanoic Acid

Materials:

-

4,4,5,5,6,6,6-Heptafluorohexanoic Acid (CAS: 356-02-5)

-

Lithium Aluminum Hydride (LiAlH₄), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Reagent Addition: Dissolve 4,4,5,5,6,6,6-heptafluorohexanoic acid (1.0 eq) in anhydrous THF and add it to the flask. Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add the LiAlH₄ solution (approx. 1.5-2.0 eq) dropwise via the dropping funnel to the stirred solution. Control the addition rate to maintain the temperature below 10 °C. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Work-up: A gelatinous precipitate of aluminum salts will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

-

Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Caption: Synthesis of this compound via acid reduction.

Synthesis via Grignard Reaction

The Grignard reaction offers a powerful C-C bond-forming strategy to construct the alcohol's carbon backbone.[6] A logical approach involves the reaction of a perfluoroalkyl Grignard reagent with an appropriate epoxide.

Causality and Mechanism: This pathway builds the molecule by connecting a C3 fluorinated segment with a C3 hydrocarbon segment containing a latent alcohol functionality. Specifically, reacting 1-bromo-3,3,4,4,5,5,5-heptafluoropentane is not a viable route. A more chemically sound approach is to react a heptafluoropropyl Grignard reagent (CF₃CF₂CF₂MgX) with a three-carbon electrophile like propylene oxide or 3-bromo-propan-1-ol (with a protected hydroxyl group). The reaction with an epoxide is particularly efficient. The highly nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring, forcing the ring to open.[7] Subsequent acidic workup protonates the resulting alkoxide to yield the target primary alcohol. Protecting the hydroxyl group is critical if using a halo-alcohol to prevent the Grignard reagent from acting as a base.

Experimental Protocol: Grignard Synthesis

Materials:

-

1-Iodo-1,1,2,2,3,3,3-heptafluoropropane

-

Magnesium turnings

-

Anhydrous Diethyl Ether or THF

-

Propylene Oxide

-

Anhydrous Zinc Chloride (ZnCl₂) (optional, as catalyst)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 eq). Add a small crystal of iodine to activate the magnesium surface. Add a solution of 1-iodo-1,1,2,2,3,3,3-heptafluoropropane (1.0 eq) in anhydrous ether dropwise. The reaction should initiate spontaneously (indicated by bubbling and heat). If not, gentle warming may be required. Maintain a gentle reflux until all the magnesium has been consumed.

-

Reaction with Epoxide: Cool the freshly prepared Grignard reagent to 0 °C. In a separate flask, prepare a solution of propylene oxide (1.2 eq) in anhydrous ether. Add this solution dropwise to the Grignard reagent.

-

Reaction Progression: After the addition, allow the mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by GC-MS.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts and wash with 1 M HCl, followed by brine.[8]

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification Methodologies: Isolating the Target Compound

The purification of fluorinated compounds presents unique challenges due to their distinct polarity and solubility profiles.[9] A multi-step purification strategy is often necessary to achieve high purity.

Fractional Vacuum Distillation

For multi-gram scale purification, fractional vacuum distillation is the most effective initial step to remove non-volatile impurities and separate the product from solvents or byproducts with significantly different boiling points. The heptafluoro- segment increases the molecular weight and boiling point compared to its non-fluorinated analog, making distillation a viable method.

| Parameter | Rationale |

| Vacuum Application | Lowers the boiling point to prevent thermal decomposition of the alcohol at atmospheric pressure. |

| Fractionating Column | Use of a Vigreux or packed column enhances separation efficiency between compounds with close boiling points. |

| Heating | An oil bath should be used for uniform and controlled heating to prevent bumping and ensure a steady distillation rate. |

| Fraction Collection | Collect fractions over narrow temperature ranges and analyze each by GC-MS or NMR to identify the pure product. |

Chromatographic Purification

For achieving the highest purity, especially on a laboratory scale, column chromatography is indispensable. The unique nature of fluorinated molecules requires careful selection of the stationary and mobile phases.[10]

Challenges and Solutions:

-

Acidity of Silica Gel: Standard silica gel can be acidic, potentially causing degradation or irreversible adsorption of fluorinated alcohols.[9] Solution: Use deactivated (neutral) silica gel, prepared by treating standard silica with a triethylamine/hexane mixture, or use alternative stationary phases like neutral alumina.

-

"Fluorophilicity": Highly fluorinated compounds exhibit limited affinity for standard hydrocarbon-based phases and eluents, a property known as "fluorophilicity".[11] This can lead to poor separation. Solution: Employ fluorous chromatography.

Fluorous Solid-Phase Extraction (F-SPE): This technique leverages the strong affinity between fluorinated compounds and a fluorinated stationary phase.[12]

-

Principle: A column packed with fluorinated silica gel (e.g., with a tridecafluoro phase) will selectively retain fluorinated molecules while non-fluorinated or less-fluorinated impurities are washed away with a non-fluorinated organic solvent (e.g., methanol). The desired fluorinated compound is then eluted using a fluorinated solvent (e.g., trifluorotoluene).[12] This method is excellent for rapid purification and separation based on fluorine content.

Experimental Protocol: Flash Chromatography on Deactivated Silica

-

Slurry Preparation: Prepare a slurry of deactivated silica gel in the initial mobile phase (e.g., 5% Ethyl Acetate in Hexanes).

-

Column Packing: Pour the slurry into a column and pack it using positive pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 5% Ethyl Acetate/Hexanes) and gradually increase the polarity (e.g., to 10-20% Ethyl Acetate/Hexanes). The gradient should be shallow to effectively separate closely-eluting impurities.

-

Fraction Analysis: Collect fractions and analyze them by TLC, staining with potassium permanganate or ceric ammonium molybdate to visualize the alcohol. Combine the pure fractions and remove the solvent in vacuo.

References

- 1. 5,5,6,6,6-Pentafluorohexan-1-ol | 58556-45-9 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 4,4,5,5,6,6,6-HEPTAFLUOROHEXANOIC ACID | 356-02-5 [chemicalbook.com]

- 4. 4,4,5,5,6,6,6-HEPTAFLUOROHEXANOIC ACID CAS#: 356-02-5 [m.chemicalbook.com]

- 5. orgsyn.org [orgsyn.org]

- 6. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. silicycle.com [silicycle.com]

Spectroscopic Analysis of 4,4,5,5,6,6,6-Heptafluorohexan-1-ol: A Technical Guide

Abstract: This technical guide provides a detailed overview of the spectroscopic characterization of 4,4,5,5,6,6,6-Heptafluorohexan-1-ol. Due to the limited availability of public spectroscopic data for this specific compound, this guide will focus on the predicted spectroscopic behavior based on its chemical structure and by drawing comparisons with structurally similar fluorinated alcohols. We will explore the theoretical principles behind the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers and drug development professionals working with fluorinated compounds.

Introduction

This compound, with the CAS number 679-02-7, is a fluorinated alcohol with a molecular formula of C₆H₇F₇O and a molecular weight of 228.11 g/mol .[1][2] The presence of a significant fluorinated alkyl chain imparts unique physicochemical properties to the molecule, making it of interest in various fields, including materials science and as a potential building block in medicinal chemistry. Spectroscopic analysis is a cornerstone of chemical characterization, providing unambiguous confirmation of a molecule's structure and purity. This guide will delve into the expected spectroscopic signatures of this compound.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is characterized by a six-carbon chain with a terminal hydroxyl group and a heptafluoropropyl group at the C4 position. This unique arrangement of a hydrophilic alcohol head and a highly fluorinated, lipophobic tail dictates its spectroscopic properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the protons on the first three carbons of the alkyl chain and the hydroxyl proton.

Expected Chemical Shifts and Splitting Patterns:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| HO -C¹H₂ | ~1.5 - 2.5 | Singlet (broad) | The chemical shift of hydroxyl protons can vary depending on concentration, solvent, and temperature. It often appears as a broad singlet due to hydrogen bonding and exchange. |

| HO-C¹H₂ | ~3.7 | Triplet | These protons are adjacent to the electronegative oxygen atom, causing a downfield shift. They will be split by the two protons on C². |

| C¹-C²H₂ -C³ | ~1.7 | Multiplet | These methylene protons are expected to be a multiplet due to coupling with the protons on C¹ and C³. |

| C²-C³H₂ -C⁴ | ~2.2 | Multiplet | These protons are adjacent to the heavily fluorinated C⁴, which will cause a significant downfield shift and complex splitting due to coupling with both the C² protons and the fluorine atoms on C⁴. |

Experimental Protocol for ¹H NMR:

-

Dissolve ~5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the -OH proton signal to disappear or significantly decrease in intensity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon backbone of the molecule.

Expected Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C¹ | ~60 | Attached to the electronegative oxygen. |

| C² | ~30 | Standard alkane region. |

| C³ | ~35 | Shifted downfield due to the proximity of the electron-withdrawing fluorinated carbons. Will likely show complex splitting due to C-F coupling. |

| C⁴ | ~110-120 | Directly attached to two fluorine atoms, causing a large downfield shift and a large one-bond C-F coupling. |

| C⁵ | ~110-120 | Similar to C⁴, directly attached to two fluorine atoms. |

| C⁶ | ~115-125 | Attached to three fluorine atoms, resulting in a significant downfield shift and a large one-bond C-F coupling. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for characterizing fluorinated compounds. The spectrum will show distinct signals for the different fluorine environments.

Expected Chemical Shifts and Splitting Patterns:

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| C³-C⁴F₂ -C⁵ | ~ -125 | Triplet | These fluorine atoms will be split by the two fluorine atoms on C⁵. |

| C⁴-C⁵F₂ -C⁶ | ~ -120 | Quartet | These fluorine atoms will be split by the three fluorine atoms on C⁶. |

| C⁵-C⁶F₃ | ~ -81 | Triplet | These fluorine atoms will be split by the two fluorine atoms on C⁵. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected Characteristic Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H stretch | 3200-3600 | Strong, Broad | Characteristic of the hydroxyl group, broadened due to hydrogen bonding.[3] |

| C-H stretch | 2850-3000 | Medium-Strong | Aliphatic C-H stretching vibrations. |

| C-F stretch | 1100-1300 | Strong | The C-F bonds will give rise to very strong absorption bands in the fingerprint region. |

| C-O stretch | 1050-1150 | Strong | Characteristic of a primary alcohol.[3] |

Experimental Protocol for IR Spectroscopy:

-

For a liquid sample, a thin film can be prepared by placing a drop of the compound between two NaCl or KBr plates.

-

Alternatively, an ATR (Attenuated Total Reflectance) accessory can be used by placing a drop of the liquid directly on the crystal.

-

Acquire the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (228.11) should be observed, although it may be weak due to the lability of the alcohol and the fluorinated chain.

-

Loss of Water (M-18): A common fragmentation for alcohols is the loss of a water molecule.

-

Alpha-Cleavage: Cleavage of the C¹-C² bond would result in a fragment at m/z 31 ([CH₂OH]⁺).

-

Fragmentation of the Fluorinated Chain: The C-C bonds within the fluorinated portion are susceptible to cleavage, leading to fragments corresponding to the loss of CF₃, C₂F₅, and C₃F₇ groups. A prominent peak at m/z 69, corresponding to the [CF₃]⁺ ion, is highly likely.

Experimental Protocol for GC-MS:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

The GC will separate the compound from any impurities.

-

The separated compound will then be ionized (typically by electron ionization) and the resulting ions will be detected by the mass spectrometer.

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Conclusion

While experimental spectroscopic data for this compound is not widely disseminated in the public domain, a thorough understanding of spectroscopic principles allows for a robust prediction of its NMR, IR, and MS spectra. The presence of the hydroxyl group and the extensive fluorination are the key structural features that will dominate the spectroscopic output. This guide provides a foundational framework for researchers to interpret the spectra of this and similar fluorinated alcohols, aiding in the confirmation of its synthesis and the assessment of its purity.

References

An In-Depth Technical Guide to the Environmental Fate of Partially Fluorinated Alcohols

Foreword

Partially fluorinated alcohols, particularly fluorotelomer alcohols (FTOHs), represent a class of chemicals critical to numerous industrial and consumer applications.[1][2] Their unique properties, imparting water and oil repellency, have made them indispensable in products ranging from textiles and food packaging to fire-fighting foams.[1][2] However, the very stability of the carbon-fluorine bond that makes these compounds so useful also raises significant questions about their environmental persistence, transport, and ultimate fate. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the complex environmental pathways of these compounds. We will delve into the mechanisms of their transformation, transport through various environmental compartments, and the formation of highly persistent terminal degradation products, such as perfluoroalkyl carboxylic acids (PFCAs). A thorough understanding of these processes is paramount for developing accurate environmental risk assessments and designing next-generation fluorinated compounds with improved environmental profiles.

Introduction to Partially Fluorinated Alcohols (PFAs)

Partially fluorinated alcohols are characterized by a perfluorinated carbon chain attached to a non-fluorinated ethyl or methyl group with a hydroxyl functional group. The most studied subset of these compounds is the fluorotelomer alcohols (FTOHs), which have the general structure F(CF2)nCH2CH2OH.[3] The nomenclature, such as 8:2 FTOH, indicates eight perfluorinated carbons and two non-fluorinated carbons.[3]

Sources and Environmental Release

FTOHs are utilized as intermediates in the synthesis of a wide array of surfactants and polymers.[1][2] They can be released into the environment during their manufacturing and application processes.[1][2] Furthermore, they are present as residual, unreacted substances in many fluorinated materials and can be released from these products throughout their lifecycle.[4][5] Significant sources of FTOHs in the environment include industrial wastewater, landfill leachate, and the use of aqueous film-forming foams (AFFF) for firefighting.[1][6] Due to their volatility, FTOHs can also be emitted into the atmosphere from manufacturing facilities and consumer products.[1][7]

Environmental Transport and Distribution

The environmental journey of partially fluorinated alcohols is dictated by their physicochemical properties, particularly their volatility and solubility.

Atmospheric Transport

A key characteristic of FTOHs is their volatility, which allows for long-range atmospheric transport.[1][7] Once in the atmosphere, their lifetime is estimated to be around 10 to 20 days, which is sufficient for widespread hemispheric distribution.[3][8] This atmospheric transport is a critical pathway for the contamination of remote ecosystems, such as the Arctic, with their degradation products.[3][9]

Aquatic and Terrestrial Distribution

While volatile, FTOHs are also found in aquatic systems, including surface water, groundwater, and drinking water.[1][6] Their presence in these systems is often linked to industrial discharges and the use of AFFF.[1] In soil and sediment, the mobility of FTOHs is influenced by their chain length and the organic carbon content of the matrix, with longer-chain FTOHs exhibiting greater sorption.[10]

Degradation Pathways: The Formation of Persistent End-Products

Partially fluorinated alcohols undergo both abiotic and biotic degradation in the environment, leading to the formation of various intermediate and terminal products. A significant concern is their transformation into highly persistent and bioaccumulative perfluoroalkyl carboxylic acids (PFCAs).[3]

Abiotic Degradation

Atmospheric Oxidation: The primary atmospheric degradation pathway for FTOHs is initiated by reaction with hydroxyl (OH) radicals.[3][11] This oxidation process leads to the formation of a homologous series of PFCAs.[3][11] Smog chamber studies have been instrumental in elucidating these atmospheric transformation mechanisms.[3][12] The general steps involve:

-

Reaction with OH radicals to form an alkoxy radical.

-

Subsequent reactions leading to the formation of fluorotelomer aldehydes (FTALs) and fluorotelomer carboxylic acids (FTCAs).[13]

-

Further degradation of these intermediates to yield PFCAs of varying chain lengths.[3][7]

The presence of mineral dusts and water can influence the kinetics of these reactions.[14] Heterogeneous photooxidation on the surface of metal-rich atmospheric particles, such as sand and volcanic ash, has also been identified as a potential source of aerosol-phase PFCAs.[15]

Biotic Degradation

Microbial degradation is a significant fate process for FTOHs in aquatic and terrestrial environments.[16]

Aerobic Biodegradation: Under aerobic conditions, FTOHs are oxidized by microorganisms to their corresponding aldehydes and then to fluorotelomer carboxylic acids (FTCAs).[13] These FTCAs can then undergo further biotransformation through pathways such as β-oxidation, ultimately leading to the formation of PFCAs.[17] Studies using mixed microbial systems and activated sludge have demonstrated this transformation.[18] For example, the biodegradation of 8:2 FTOH has been shown to produce perfluorooctanoic acid (PFOA) and other shorter-chain PFCAs.[19] The half-life of 8:2 FTOH in a mixed microbial system was observed to be approximately 0.2 days per milligram of initial biomass protein.[17]

Anaerobic Biodegradation: Compared to aerobic conditions, the biodegradation of FTOHs is slower under anaerobic conditions.[7] However, transformation still occurs, leading to the formation of various fluorinated intermediates.

Key Transformation Products

The degradation of partially fluorinated alcohols results in a complex mixture of intermediate and terminal products.

| Precursor Compound | Key Transformation Products | Environmental Compartment | Degradation Pathway |

| Fluorotelomer Alcohols (FTOHs) | Fluorotelomer Aldehydes (FTALs), Fluorotelomer Carboxylic Acids (FTCAs), Unsaturated Fluorotelomer Carboxylic Acids (FTUCAs), Perfluoroalkyl Carboxylic Acids (PFCAs) | Atmosphere, Water, Soil, Sediment | Abiotic (Oxidation, Photolysis), Biotic (Aerobic & Anaerobic Biodegradation) |

Experimental Protocol: Aerobic Biodegradation of 8:2 FTOH in a Mixed Microbial System

This protocol is based on methodologies described in the literature for studying the biodegradation of FTOHs.[17]

1. Culture Preparation:

- Establish a mixed microbial culture from a source known to degrade alcohols, such as activated sludge from a wastewater treatment plant.

- Acclimate the culture in a minimal salts medium with a non-fluorinated alcohol (e.g., ethanol) as the primary carbon source.

2. Experimental Setup:

- In sealed serum bottles, combine the acclimated microbial culture with the minimal salts medium.

- Spike the bottles with a known concentration of 8:2 FTOH (e.g., dissolved in a carrier solvent like methanol).

- Include control bottles: sterile controls (autoclaved culture) to assess abiotic degradation and controls without the microbial inoculum.

- Incubate the bottles under aerobic conditions (e.g., on a shaker at room temperature).

3. Sampling and Analysis:

- Periodically collect aqueous and headspace samples from the bottles.

- Monitor the degradation of the parent 8:2 FTOH using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS).[17]

- Identify and quantify volatile metabolites in the headspace using GC-MS.[17]

- Identify and quantify non-volatile metabolites in the aqueous phase, such as FTCAs and PFCAs, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17]

4. Data Interpretation:

- Calculate the half-life of 8:2 FTOH in the biotic systems.

- Identify the major and minor degradation products and propose a degradation pathway based on the time-course of their formation.

Diagram: Generalized Degradation Pathway of Fluorotelomer Alcohols (FTOHs)

Caption: Generalized degradation pathway of FTOHs to PFCAs.

Bioaccumulation and Ecotoxicity

A significant concern regarding the environmental fate of partially fluorinated alcohols is the bioaccumulative nature of their terminal degradation products, the PFCAs.

Bioaccumulation Potential

While the parent FTOHs are metabolized, PFCAs, particularly the long-chain homologues (C9-C13), are persistent and can bioaccumulate in organisms.[3] The bioaccumulation potential of PFCAs generally increases with the length of the perfluorinated chain, peaking for those with 10-13 carbons.[20] This has led to the widespread detection of PFCAs in wildlife, including in remote Arctic animals, far from direct sources of contamination.[3]

Ecotoxicity

The accumulation of PFCAs in organisms raises concerns about their potential toxicity. PFOA, for example, is slowly eliminated from mammals and is considered potentially toxic and carcinogenic.[3] The ecotoxicological effects of the broader range of PFCAs are an active area of research.

Analytical Methodologies

The accurate detection and quantification of partially fluorinated alcohols and their degradation products in various environmental matrices are crucial for understanding their fate and transport.

Sample Preparation and Extraction

Due to the diverse physicochemical properties of the target analytes, sample preparation is a critical step. For water samples, solid-phase extraction (SPE) is often employed to concentrate the analytes.[21] For air samples, collection on sorbent materials like XAD resin followed by solvent elution is a common technique.[22]

Instrumental Analysis

A combination of chromatographic and mass spectrometric techniques is typically used for the analysis of these compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile compounds like FTOHs.[2][23] The use of tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity.[2][23]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the method of choice for the analysis of non-volatile degradation products such as FTCAs and PFCAs.[17]

Diagram: Analytical Workflow for FTOHs and Degradation Products

Caption: Analytical workflow for FTOHs and their degradation products.

Conclusion and Future Research Directions

The environmental fate of partially fluorinated alcohols is a complex interplay of transport, abiotic degradation, and biotransformation. While significant progress has been made in understanding these processes, several areas warrant further investigation. The long-term environmental consequences of the accumulation of their persistent degradation products, the PFCAs, remain a key concern. Future research should focus on:

-

Elucidating the complete degradation pathways of a wider range of partially fluorinated alcohols.

-

Quantifying the contribution of different sources to the environmental burden of PFCAs.

-

Investigating the ecotoxicological effects of the complex mixtures of fluorinated compounds found in the environment.

-

Developing and validating analytical methods for the detection of novel and emerging fluorinated compounds.

A deeper understanding of these aspects is essential for the responsible management and regulation of this important class of chemicals and for guiding the development of safer, more sustainable alternatives.

References

- 1. EnviroMail_16 | ALS Life Sciences | Europe [alsglobal.eu]

- 2. alsglobal.eu [alsglobal.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Significant residual fluorinated alcohols present in various fluorinated materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alsglobal.com [alsglobal.com]

- 7. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. connectsci.au [connectsci.au]

- 10. "Environmental fate of fluorotelomer alcohols and esters in soils" by Jinxia Liu [docs.lib.purdue.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. innovasol.org [innovasol.org]

- 13. researchgate.net [researchgate.net]

- 14. Atmospheric oxidation of fluoroalcohols initiated by ˙OH radicals in the presence of water and mineral dusts: mechanism, kinetics, and risk assessment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Heterogeneous photooxidation of fluorotelomer alcohols: a new source of aerosol-phase perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. | PDF or Rental [articles.researchsolutions.com]

- 17. Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biotransformation pathways of fluorotelomer-based polyfluoroalkyl substances: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. alsglobal.com [alsglobal.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations on Heptafluorohexanol

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Decoding the Fluorinated Enigma

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated compounds like 1,1,1,2,3,3,3-heptafluorohexan-2-ol exhibit unique physicochemical properties, including enhanced metabolic stability, increased binding affinity, and altered acidity, largely due to the high electronegativity and steric profile of fluorine. However, these same attributes introduce significant complexity in molecular behavior, particularly concerning conformational preferences and intermolecular interactions. Predicting these effects experimentally can be resource-intensive. This is where quantum chemical calculations emerge as an indispensable tool, offering a window into the electronic structure and energetic landscape of these molecules.[1]

This guide eschews a rigid, step-by-step format in favor of a logical, causality-driven narrative. We will explore not just how to perform these calculations, but why specific choices are made, providing a robust framework for investigating heptafluorohexanol and other complex fluorinated systems. Our focus is on building a self-validating computational protocol that yields trustworthy and insightful results.

Part 1: The Theoretical Bedrock - Selecting Your Computational Toolkit

The accuracy of any quantum chemical calculation hinges on the judicious selection of a theoretical method and a basis set.[2] This choice is not arbitrary; it is a deliberate balance between computational cost and the desired accuracy for the property of interest.

The Method: Density Functional Theory (DFT) as the Workhorse

For molecules the size of heptafluorohexanol, Density Functional Theory (DFT) offers the most favorable balance of accuracy and computational efficiency.[3][4] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electron density to determine the energy of the system. However, the exact functional that connects density to energy is unknown and must be approximated. The choice of the exchange-correlation (XC) functional is therefore critical.

-

For Fluorinated Systems: The high electron density around fluorine atoms necessitates functionals that can accurately model electron correlation and non-covalent interactions, such as intramolecular hydrogen bonding.

-

Hybrid Functionals: B3LYP is a widely used and well-benchmarked functional, often providing a good starting point.[5][6][7]

-

Range-Separated Functionals: Functionals like CAM-B3LYP and ωB97X-D often show improved performance for systems where long-range interactions are important.[4][8]

-

Minnesota Functionals: The M06-2X functional is specifically parameterized to handle non-covalent interactions well, making it an excellent choice for studying the conformational landscape of fluorinated alcohols.[9][10]

-

The Basis Set: The Language of Electrons

A basis set is a collection of mathematical functions (Gaussian-type orbitals) used to construct the molecular orbitals.[2][11] For fluorine-rich compounds, the basis set must be flexible enough to describe both the compact, tightly held core electrons and the diffuse valence electron density involved in chemical bonding and interactions.

-

Pople-Style Basis Sets: The 6-311+G(d,p) basis set is a popular choice. The 6-311 indicates a triple-zeta quality for valence electrons, providing flexibility. The + adds diffuse functions, crucial for describing anions and weak interactions.[12] The (d,p) adds polarization functions, which allow orbitals to change shape and are essential for accurately describing chemical bonds.[2][6][9][10]

-

Correlation-Consistent Basis Sets: Dunning's cc-pVTZ (correlation-consistent polarized triple-zeta) and its augmented version, aug-cc-pVTZ, are designed for systematic convergence towards the complete basis set limit.[9][10][12] The aug- prefix indicates the addition of diffuse functions and is highly recommended for studying non-covalent interactions.[12]

The Environment: Incorporating Solvent Effects

| Property of Interest | Recommended DFT Functional | Recommended Basis Set | Solvation Model | Rationale |

| Conformational Analysis | M06-2X or ωB97X-D | 6-311+G(d,p) or cc-pVTZ | PCM (if in solution) | Accurately models the intramolecular hydrogen bonds and dispersion forces that dictate conformer stability.[9][10][13] |

| Spectroscopic Properties (IR/NMR) | B3LYP or WP04 | 6-311++G(2d,p) or def2-SVP | PCM | These functionals are well-benchmarked for predicting vibrational frequencies and NMR chemical shifts with high accuracy.[4][6][14] |

| Reactivity & Electronic Properties | B3LYP or M06-2X | aug-cc-pVTZ | PCM | Provides a robust description of frontier molecular orbitals and charge distribution needed for reactivity analysis.[7][15] |

Part 2: The Practical Workflow - From Structure to Insight

A reliable computational study follows a logical progression, with validation steps built in to ensure the integrity of the results. This workflow represents a self-validating system for the analysis of heptafluorohexanol.

Caption: A comprehensive workflow for quantum chemical calculations.

Protocol 1: Conformational Analysis

Rationale: Flexible molecules like heptafluorohexanol do not exist in a single static structure but as an equilibrium of multiple conformers. The properties observed experimentally are a Boltzmann-weighted average over this ensemble. A thorough conformational search is non-negotiable for accurate results.[9][10][13][16]

-

Initial Structure Generation: Build an initial 3D structure of heptafluorohexanol using molecular building software (e.g., Avogadro, ChemDraw).

-

Coarse-Grained Search: Perform a systematic search of the rotatable bonds using a computationally inexpensive method like the MMFF94 molecular mechanics force field. This will identify a set of low-energy candidate conformers.

-

DFT Optimization: Take the unique conformers from the previous step (e.g., all structures within 10-15 kcal/mol of the global minimum) and perform a full geometry optimization using a chosen DFT method and basis set (e.g., M06-2X/6-311+G(d,p)).

-

Frequency Validation: For each optimized structure, perform a vibrational frequency calculation at the same level of theory.

-

Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is present, it indicates a transition state, and the structure should be perturbed along that vibrational mode and re-optimized.

-

-

Energy Calculation: Record the Gibbs free energy for each validated conformer. The relative free energies (ΔG) determine the population of each conformer at a given temperature.

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population at 298.15 K (%) | Key Intramolecular Interaction |

| Conf-1 | 0.00 | 0.00 | 75.3 | OH···F Hydrogen Bond |

| Conf-2 | 1.25 | 1.10 | 15.1 | Gauche F···F Repulsion |

| Conf-3 | 2.10 | 1.95 | 5.5 | Anti-periplanar |

| Conf-4 | 3.50 | 3.20 | 4.1 | Other |

Protocol 2: Calculation of Molecular Properties

Rationale: Once the conformational landscape is understood, a wide array of molecular properties can be calculated.[1][17] For accurate results, these properties should be calculated for each significant conformer and then averaged based on their Boltzmann population.

-

Spectroscopic Properties:

-

IR/Raman: The output of the frequency calculation directly provides the vibrational frequencies and intensities. These can be plotted to generate a theoretical spectrum.[18][19] Note that calculated harmonic frequencies are often systematically higher than experimental values and may require scaling.

-

NMR: Perform a separate calculation using the Gauge-Independent Atomic Orbital (GIAO) method on each optimized conformer.[4] This will yield the absolute magnetic shielding tensors, which can be converted to chemical shifts by referencing against a standard like Tetramethylsilane (TMS) calculated at the same level of theory.

-

-

Electronic Properties and Reactivity:

-

Molecular Electrostatic Potential (MEP): Generate the MEP surface for the most stable conformer. This surface maps the electrostatic potential onto the electron density, visually identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically blue) regions of the molecule.[5][13] This is invaluable for predicting sites of non-covalent interactions and chemical attack.

-

Frontier Molecular Orbitals (FMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.[5][7]

-

Caption: Decision tree for selecting a computational method and basis set.

Part 3: Conclusion - From Data to Discovery

This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical study of heptafluorohexanol. By grounding our work in sound theoretical choices—from DFT functionals and basis sets to the critical inclusion of conformational analysis—we move beyond simple calculation to genuine molecular insight. The protocols described here form a self-validating framework that ensures the results are not only accurate but also interpretable and trustworthy. For the drug development professional or materials scientist, these computational tools are not a replacement for experiment, but a powerful synergistic partner, enabling the rational design of novel molecules with tailored properties, accelerating the pace of discovery.

References

- 1. J-STAR Computational Chem | CRO Services [jstar-research.com]

- 2. jetir.org [jetir.org]

- 3. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. [2112.03441] Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Benchmarking DFT Functionals for Excited-State Calculations of Donor-Acceptor TADF Emitters: Insights on the Key Parameters Determining Reverse Inter-System Crossing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Computational Quantum Chemistry: Molecular Structure and Properties in Silico | Semantic Scholar [semanticscholar.org]

- 18. UQ eSpace [espace.library.uq.edu.au]

- 19. Spectroscopic (FT-IR, FT-Raman, and 13C SS-NMR) and quantum chemical investigations to provide structural insights into nitrofurantoin–4-hydroxybenzoic acid cocrystals - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis and Utilization of 4,4,5,5,6,6,6-Heptafluorohexan-1-ol in Advanced Polymer Formulations

Introduction: The Strategic Incorporation of Fluorinated Moieties in Polymer Science

The integration of fluorine atoms into polymer structures imparts a unique and highly desirable set of properties, including exceptional chemical inertness, thermal stability, low surface energy, and both hydrophobicity and oleophobicity.[1][2] These characteristics are a direct consequence of the high electronegativity of fluorine and the strength of the carbon-fluorine bond.[1] In the pursuit of advanced materials for specialized applications, researchers and drug development professionals are increasingly turning to fluorinated monomers as building blocks for high-performance polymers.

4,4,5,5,6,6,6-Heptafluorohexan-1-ol is a key intermediate in the synthesis of such specialty polymers. Its partially fluorinated alkyl chain provides a strategic balance between a fluorinated segment, responsible for the desired surface properties, and a reactive hydroxyl group, which serves as a handle for incorporation into a polymerizable monomer. This guide provides a comprehensive overview of the synthesis of a key monomer derived from this compound, its subsequent polymerization, and the characterization of the resulting fluorinated acrylic polymer. The protocols detailed herein are designed to be self-validating and are grounded in established chemical principles, offering a reliable pathway for the development of novel fluorinated materials.

Monomer Synthesis: From Fluoroalcohol to Functionalized Acrylate

The most direct route to render this compound polymerizable is through its conversion to an acrylate or methacrylate ester. This is typically achieved via an esterification reaction with acryloyl chloride or methacryloyl chloride. The following protocol details the synthesis of 4,4,5,5,6,6,6-heptafluorohexyl acrylate.

Protocol 1: Synthesis of 4,4,5,5,6,6,6-Heptafluorohexyl Acrylate

This procedure is adapted from established methods for the esterification of fluorinated alcohols.[3][4]

Materials:

-

This compound

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Inhibitor (e.g., 4-methoxyphenol (MEHQ))

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.1 eq) to the solution. TEA acts as a base to neutralize the HCl byproduct of the reaction.

-

Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Slowly add acryloyl chloride (1.05 eq) to the cooled solution via a dropping funnel over a period of 30-60 minutes. It is crucial to maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete reaction.

-

Quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid), deionized water, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of an inhibitor like MEHQ to prevent premature polymerization of the acrylate monomer.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure 4,4,5,5,6,6,6-heptafluorohexyl acrylate.

Characterization: The successful synthesis of the monomer should be confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy.[4]

Polymer Synthesis: Free-Radical Polymerization of 4,4,5,5,6,6,6-Heptafluorohexyl Acrylate

Free-radical polymerization is a robust and widely used method for producing acrylic polymers.[1] The following protocol describes the solution polymerization of 4,4,5,5,6,6,6-heptafluorohexyl acrylate to yield a homopolymer. This method can be readily adapted for copolymerization with other acrylic or vinyl monomers to tailor the final properties of the polymer.

Protocol 2: Free-Radical Solution Polymerization of 4,4,5,5,6,6,6-Heptafluorohexyl Acrylate

This protocol is based on general procedures for the free-radical polymerization of fluorinated acrylates.[3][5]

Materials:

-

4,4,5,5,6,6,6-Heptafluorohexyl acrylate (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous solvent (e.g., butyl acetate, toluene, or a fluorinated solvent like trifluorotoluene)

-

Methanol (for precipitation)

Equipment:

-

Schlenk flask or a round-bottom flask with a condenser

-

Magnetic stirrer and stir bar

-

Oil bath

-

Inert gas supply (nitrogen or argon)

-

Standard glassware for precipitation and filtration

Procedure:

-

Dissolve the 4,4,5,5,6,6,6-heptafluorohexyl acrylate monomer in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar. A typical monomer concentration is 10-20% (w/w).

-

Add the radical initiator, AIBN (typically 0.1-1 mol% with respect to the monomer).

-

De-gas the solution to remove oxygen, which inhibits free-radical polymerization. This can be achieved by three freeze-pump-thaw cycles or by bubbling a gentle stream of an inert gas (nitrogen or argon) through the solution for at least 30 minutes.

-

Heat the reaction mixture to the desired temperature in an oil bath under an inert atmosphere with continuous stirring. For AIBN, a typical reaction temperature is in the range of 60-80 °C.

-

Allow the polymerization to proceed for a set time, typically 12-24 hours. The progress of the reaction can be monitored by techniques such as gravimetry or NMR spectroscopy to determine monomer conversion.

-

After the desired reaction time, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum to a constant weight.

Visualization of the Synthesis Workflow

Figure 1: Workflow for the synthesis of poly(4,4,5,5,6,6,6-heptafluorohexyl acrylate).

Characterization and Expected Properties

The resulting poly(4,4,5,5,6,6,6-heptafluorohexyl acrylate) should be characterized to confirm its structure and evaluate its properties.

Structural Characterization:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups in the monomer and polymer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To elucidate the detailed chemical structure and confirm the successful polymerization.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

Property Evaluation:

The properties of fluorinated acrylic polymers are highly dependent on the length of the fluoroalkyl side chain and the overall polymer composition. Based on data for similar poly(fluoroalkyl acrylate)s, the following properties can be anticipated:

| Property | Expected Value/Characteristic | Significance |

| Surface Energy | Low | Imparts hydrophobicity and oleophobicity. |

| Water Contact Angle | > 100° | Indicates a highly hydrophobic surface.[6] |

| Oil Contact Angle | High | Indicates oleophobicity. |

| Glass Transition Temperature (Tg) | Varies with molecular weight | Determines the physical state and mechanical properties of the polymer at different temperatures. |

| Thermal Stability | High | The strong C-F bonds contribute to good thermal resistance.[1] |

| Solubility | Soluble in fluorinated solvents and some organic solvents | Important for processing and application. |

Applications in Research and Development

Polymers derived from this compound are prime candidates for a variety of advanced applications, primarily leveraging their low surface energy.

-

Protective Coatings: These polymers can be formulated into coatings for various substrates to provide water and oil repellency, anti-fouling, and self-cleaning surfaces.[1][7] This is particularly valuable for architectural surfaces, textiles, and electronic devices.[1][7]

-

Biomaterials: The biocompatibility and hydrophobicity of fluorinated polymers make them interesting for medical applications, such as coatings for medical devices to reduce biofouling.

-

Drug Delivery: Fluorinated polymers can be used to formulate nanoparticles and other drug delivery systems, where their hydrophobic nature can be exploited for the encapsulation of poorly water-soluble drugs.

-

Membranes: The unique properties of these polymers can be utilized in the fabrication of membranes for separation processes.

Conclusion

This compound serves as a valuable precursor for the synthesis of fluorinated acrylic polymers with tailored properties. The protocols provided in this guide offer a robust framework for the synthesis of 4,4,5,5,6,6,6-heptafluorohexyl acrylate and its subsequent polymerization. The resulting polymers, characterized by their low surface energy and high stability, hold significant promise for a wide range of applications in materials science and drug development. By understanding and applying the principles outlined in these application notes, researchers can effectively harness the potential of this fluorinated building block to create novel and high-performance materials.

References

Protocols for the Esterification of 4,4,5,5,6,6,6-Heptafluorohexan-1-ol

An Application Guide for the Synthesis of Fluoroalkyl Esters

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and theoretical background for the esterification of 4,4,5,5,6,6,6-heptafluorohexan-1-ol. Esters derived from highly fluorinated alcohols are of significant interest in drug development, materials science, and analytical chemistry due to their unique physicochemical properties, including enhanced thermal stability, lipophilicity, and metabolic resistance. However, the synthesis of these esters is often challenging. The strong electron-withdrawing nature of the fluoroalkyl chain deactivates the hydroxyl group, reducing its nucleophilicity and rendering classical esterification methods inefficient. This document explores several robust protocols suitable for this specific substrate, explaining the rationale behind each method and providing step-by-step instructions for researchers and drug development professionals.

The Challenge: Reactivity of Fluoroalkyl Alcohols

The primary obstacle in the esterification of this compound is the significantly reduced nucleophilicity of the primary alcohol. The cumulative inductive effect of the seven fluorine atoms strongly withdraws electron density from the C-O bond, making the oxygen atom less likely to attack the electrophilic carbon of a carboxylic acid or its derivative.

This deactivation means that traditional acid-catalyzed equilibrium reactions, like the Fischer-Speier esterification, proceed slowly and often give low yields without modification.[1][2] To overcome this, one must either employ highly reactive acylating agents or use coupling methods that activate the carboxylic acid or the alcohol under mild conditions.

Below is a logical workflow for selecting an appropriate esterification strategy for this and similar electron-deficient alcohols.

Caption: Workflow for selecting a suitable esterification protocol.

Comparative Overview of Selected Protocols

For a challenging substrate like this compound, methods that rely on the in-situ generation of highly reactive intermediates are preferred. The table below summarizes the most effective approaches.

| Protocol | Key Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic Acid, H₂SO₄ or TsOH | High Temp (Reflux), Water Removal | Inexpensive reagents, simple setup. | Harsh conditions, often low yield for deactivated alcohols, equilibrium reaction.[2][3] |

| Acyl Chloride Method | Acyl Chloride, Pyridine or Et₃N | 0°C to RT, Anhydrous | High yielding, fast, drives reaction to completion. | Requires synthesis of acyl chloride, byproduct (HCl) can be problematic.[4] |

| Steglich Esterification | Carboxylic Acid, DCC/EDC, DMAP | RT, Anhydrous (DCM, THF) | Very mild conditions, tolerates sensitive functional groups.[5][6] | Dicyclohexylurea (DCU) byproduct can be difficult to remove (if using DCC). N-acylurea side product possible.[7] |

| Yamaguchi Esterification | Carboxylic Acid, TCBC, Et₃N, DMAP | RT to Reflux, Anhydrous | Excellent for sterically hindered acids and poorly nucleophilic alcohols.[8][9] | Requires stoichiometric amounts of activating and base reagents. |

| Mitsunobu Reaction | Carboxylic Acid, PPh₃, DEAD/DIAD | 0°C to RT, Anhydrous (THF) | Extremely mild, high yielding for primary and secondary alcohols.[10][11] | Reagents are toxic, triphenylphosphine oxide byproduct can be difficult to remove.[12] |

Detailed Application Protocols

Protocol 1: Steglich Esterification using EDC and DMAP

This method is highly effective for coupling electron-deficient alcohols due to its mild conditions and the catalytic role of 4-dimethylaminopyridine (DMAP), which acts as a potent acyl transfer agent.[6] Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred over dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, simplifying purification.[13]

Mechanism Overview:

-

The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

-

DMAP, a superior nucleophile to the fluoroalcohol, attacks the O-acylisourea to form a reactive N-acylpyridinium salt.[6]

-

The fluoroalcohol attacks the N-acylpyridinium salt, yielding the ester and regenerating the DMAP catalyst.

Caption: Simplified mechanism of the Steglich Esterification.

Materials:

-

Carboxylic Acid (1.0 eq)

-

This compound (1.2 eq)

-

EDC·HCl (1.5 eq)

-

DMAP (0.1 - 0.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NH₄Cl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.2 eq), and DMAP (0.2 eq).

-

Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the carboxylic acid).

-

Cool the solution to 0°C in an ice bath.

-

Add EDC·HCl (1.5 eq) to the stirred solution in one portion.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting carboxylic acid.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NH₄Cl (to remove DMAP and residual EDC), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Acylation using an Acyl Chloride

This is a highly reliable and general method for forming esters, particularly when one of the coupling partners is unreactive.[4] The carboxylic acid is first converted to a more electrophilic acyl chloride, which then readily reacts with the poorly nucleophilic this compound in the presence of a non-nucleophilic base.

Materials:

-

Carboxylic Acid (1.0 eq)

-

Oxalyl Chloride or Thionyl Chloride (1.5 eq)

-

Catalytic DMF (1-2 drops)

-

Anhydrous DCM or Toluene

-

This compound (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

Deionized Water

-

Brine

-

Anhydrous MgSO₄

Procedure:

Step A: Formation of the Acyl Chloride

-

In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (1 drop per 5 mmol of acid).

-

Cool the solution to 0°C and slowly add oxalyl chloride (1.5 eq) dropwise.

-

Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. Caution: Acyl chlorides are moisture-sensitive. Use immediately in the next step.

Step B: Esterification

-

In a separate flame-dried flask, dissolve this compound (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0°C.

-

Dissolve the crude acyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the alcohol solution.

-

Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.

-

Monitoring: Monitor the disappearance of the alcohol by TLC.

-

Work-up: Quench the reaction by slowly adding water. Separate the layers and wash the organic phase sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify by silica gel column chromatography.

Protocol 3: Yamaguchi Esterification

The Yamaguchi esterification is exceptionally powerful for sterically demanding substrates and cases of low nucleophilicity.[8][9] It proceeds via a mixed anhydride formed from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC). The steric hindrance and electronic effects of the trichlorobenzoyl group ensure that the subsequent nucleophilic attack by DMAP, and then the alcohol, occurs regioselectively at the desired carbonyl center.[14]

Mechanism Overview:

-

The carboxylate (formed with Et₃N) attacks TCBC to form a mixed anhydride.

-

A stoichiometric amount of DMAP attacks the less hindered carbonyl of the mixed anhydride, forming the highly reactive N-acylpyridinium salt.

-

The fluoroalcohol attacks this intermediate to form the final ester.